molecular formula C21H21N3O2S2 B3964659 1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one

1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one

Cat. No.: B3964659
M. Wt: 411.5 g/mol
InChI Key: PNKGXPKLGUCTMU-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one is a complex organic compound that features a benzoyl group, a thieno[2,3-d]pyrimidine moiety, and an azepan-2-one ring

Preparation Methods

The synthesis of 1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one typically involves multi-step organic reactions. The preparation begins with the synthesis of the thieno[2,3-d]pyrimidine core, which can be achieved through the condensation of appropriate starting materials such as 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with benzoyl chloride under controlled conditions. The subsequent steps involve the introduction of the azepan-2-one ring and the sulfanyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

1-Benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one can be compared with other similar compounds, such as:

    1-Benzyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine: This compound features a pyrrolidine ring instead of an azepan-2-one ring.

    2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the azepan-2-one ring and has an amino group instead of a sulfanyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzoyl-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-13-14(2)27-18-17(13)19(23-12-22-18)28-16-10-6-7-11-24(21(16)26)20(25)15-8-4-3-5-9-15/h3-5,8-9,12,16H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKGXPKLGUCTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3CCCCN(C3=O)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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